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molecular formula C9H6IN3O B8506204 5-(5-Iodopyridin-2-yloxy)pyrimidine

5-(5-Iodopyridin-2-yloxy)pyrimidine

Cat. No. B8506204
M. Wt: 299.07 g/mol
InChI Key: OIIFWVKMFCNNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

A mixture of 550 mg (2.18 mmol) 5-(5-bromopyridin-2-yloxy)pyrimidine and 2.5 mL 1,4-dioxane is charged with 42 mg (0.22 mmol) CuI, 650 mg (4.36 mmol) NaI and 50 μl (0.44 mmo) N,N-dimethylethylendiamine. The reaction mixture is stirred at 110° C. over night. The mixture is allowed to cool down to r.t. and diluted with EtOAc. The mixture is washed with 5% aq. ammonia solution and water. The organic layer is dried with Na2SO4 and the solvent is removed in vacuo to yield the desired product without further purification.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
650 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Three
Name
CuI
Quantity
42 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[CH:10]=[N:11][CH:12]=[N:13][CH:14]=2)=[N:6][CH:7]=1.O1CCOCC1.[Na+].[I-:22].CN(C)CCN>CCOC(C)=O.[Cu]I>[I:22][C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[CH:10]=[N:11][CH:12]=[N:13][CH:14]=2)=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC=1C=NC=NC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
650 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
50 μL
Type
reactant
Smiles
CN(CCN)C
Name
CuI
Quantity
42 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 110° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to r.t.
WASH
Type
WASH
Details
The mixture is washed with 5% aq. ammonia solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=NC1)OC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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